molecular formula C15H19NO2 B1294025 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one CAS No. 1160245-66-8

9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one

Cat. No.: B1294025
CAS No.: 1160245-66-8
M. Wt: 245.32 g/mol
InChI Key: FABJPZMJWOYBRW-UHFFFAOYSA-N
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Description

9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol . This compound is characterized by its spirocyclic structure, which includes a benzyl group, an oxa-bridge, and an azaspiro moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent, and the reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile.

    Oxidation and Purification: The final step involves the oxidation of the intermediate compound to form the desired product. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Benzyl chloride, alkyl halides, or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of benzylated or alkylated derivatives.

    Hydrolysis: Formation of smaller fragments, such as carboxylic acids or alcohols.

Scientific Research Applications

9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-7-one
  • 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-ol
  • 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-carboxylic acid

Uniqueness

9-Benzyl-6-oxa-9-azaspiro[36]decan-8-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

9-benzyl-6-oxa-9-azaspiro[3.6]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-14-10-18-12-15(7-4-8-15)11-16(14)9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABJPZMJWOYBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(C(=O)COC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231021
Record name 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160245-66-8
Record name 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160245-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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